4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one
Description
4-(4-Bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is a substituted imidazolone derivative characterized by a bromophenyl group at position 4 and a 3-methylphenyl group at position 1 of the imidazolone core. The imidazolone scaffold (a five-membered ring containing two nitrogen atoms and a ketone group) is pharmacologically significant due to its versatility in hydrogen bonding and π-π stacking interactions, making it a common motif in drug discovery .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(3-methylphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-3-2-4-14(9-11)19-10-15(18-16(19)20)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBYERSTFKQSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-methylbenzylamine.
Formation of Imine: These starting materials undergo a condensation reaction to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized in the presence of a suitable catalyst, such as an acid or base, to form the imidazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.
Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazolone Derivatives
The position and nature of substituents critically influence pharmacological activity and physicochemical properties. Key analogs include:
Table 1: Substituent Comparison of Imidazolone Derivatives
Key Observations :
- Halogen Effects: Replacement of bromine with chlorine (e.g., 4-chlorophenyl in ) may alter electron-withdrawing effects and receptor affinity.
- Methyl Position : The 3-methylphenyl group in the target compound vs. 2-methylphenyl in introduces steric differences that could affect binding to hydrophobic pockets in target proteins.
- Functional Groups : The sulfanyl group in replaces the ketone oxygen, altering hydrogen-bonding capacity and redox stability.
Core Structure Variations: Imidazolone vs. Benzimidazole
Replacing the imidazolone core with benzimidazole (a fused benzene-imidazole system) modifies aromaticity and planarity:
Table 2: Core Structure Comparison
Key Observations :
Functional Group Analogs: Thiol vs. Ketone
Thiol-containing analogs (e.g., imidazole-2-thiols) exhibit distinct reactivity and binding profiles:
Table 3: Functional Group Comparison
Biological Activity
4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that certain imidazole derivatives can inhibit microtubule assembly, leading to apoptosis in cancer cells. In particular, studies involving related structures demonstrated effective inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines at micromolar concentrations .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-bromophenyl)-...-2-one | MDA-MB-231 | 10 | Microtubule destabilization |
| Similar Imidazole Derivative | HepG2 | 5 | Induction of apoptosis |
| Other Related Compounds | Various Cancer Cells | 1-20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In addition to anticancer effects, imidazole derivatives have been reported to possess antimicrobial properties. The presence of bromine in the structure enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens. Studies have shown that related compounds exhibit activity against both gram-positive and gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for mitosis and cellular integrity.
- Apoptosis Induction : These compounds can activate apoptotic pathways, including caspase activation and mitochondrial membrane potential disruption.
- Antimicrobial Mechanism : The lipophilicity imparted by the bromine atom may facilitate membrane insertion and disruption in microbial cells.
Study on Breast Cancer Cells
A study evaluated the effects of a related imidazole derivative on MDA-MB-231 breast cancer cells. The compound was found to induce significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Further analysis revealed an increase in caspase-3 activity, confirming its role as an apoptosis inducer .
Antimicrobial Efficacy
Research conducted on various imidazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 32 µg/mL, demonstrating their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
